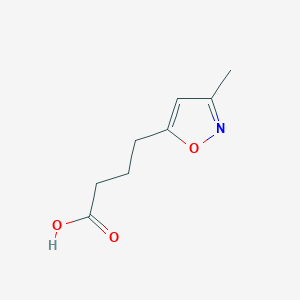

4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid

Description

Significance of Heterocyclic Scaffolds in Chemical Biology

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast array of biologically active molecules. rroij.com These scaffolds are inextricably linked to life processes and are fundamental components of biomolecules such as DNA, RNA, vitamins, and hormones. In the realm of medicinal chemistry, heterocyclic structures are of paramount importance; it is estimated that over 90% of new drugs contain at least one heterocyclic ring. semanticscholar.orgresearchgate.net

The prevalence of these structures in pharmaceuticals stems from their ability to present functional groups in precise three-dimensional arrangements, allowing for specific interactions with biological targets like enzymes and receptors. tandfonline.com This structural diversity enables the development of agents with a wide range of therapeutic effects, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties. semanticscholar.orgresearchgate.net The unique physicochemical properties conferred by heteroatoms (such as nitrogen, oxygen, and sulfur) influence critical drug-like characteristics, including solubility, lipophilicity, and metabolic stability. researchgate.net Consequently, heterocyclic chemistry remains a vibrant and essential field for the discovery and design of novel therapeutic agents. ijnrd.org

Role of Oxazole (B20620) Moieties in Organic Synthesis and Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.com This particular scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules, making it a versatile building block for drug design. researchgate.net Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netpharmaguideline.com The metabolic stability and binding affinity of drug candidates can often be improved by the incorporation of an isoxazole (B147169) ring, a constitutional isomer of oxazole also referred to as 1,2-oxazole.

In organic synthesis, the oxazole ring is accessible through several established methods, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes. pharmaguideline.comnih.govmdpi.com The oxazole ring itself can undergo various chemical transformations. Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at C2. wikipedia.org Furthermore, oxazoles can act as dienes in Diels-Alder reactions, providing a synthetic route to pyridine (B92270) derivatives, which are precursors to molecules like vitamin B6. wikipedia.org This chemical versatility makes the oxazole moiety a valuable tool for synthetic chemists creating complex molecular architectures. ontosight.ai

Contextualization of Butanoic Acid Derivatives in Biological Systems and Synthetic Chemistry

Butanoic acid, commonly known as butyric acid, is a short-chain fatty acid that plays a significant role in mammalian biology. turito.comnih.gov It is produced in the colon by the microbial fermentation of dietary fiber and serves as a primary energy source for colonocytes. turito.com Beyond its metabolic role, butyric acid and its derivatives, such as salts (butyrates) and esters (butyrins), are investigated for their therapeutic potential in gastrointestinal disorders and their ability to inhibit histone deacetylase, an activity relevant to cancer research. nih.govbiointerfaceresearch.com

In the sphere of synthetic chemistry, butanoic acid is an important industrial chemical. vedantu.com It serves as a precursor for the synthesis of its esters, many of which have pleasant, fruity aromas and are used as additives in the food and perfume industries. vedantu.comontosight.ai A major industrial application of butanoic acid is in the production of the thermoplastic polymer cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), which is valued for its resistance to degradation and flexibility. turito.comvedantu.com The carboxylic acid functional group allows butanoic acid to readily undergo reactions to form esters, amides, and other derivatives, making it a versatile building block for creating more complex molecules, including pharmaceutical intermediates. ontosight.aiwikipedia.org

Research Aims and Scope for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid Investigation

The investigation into 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid is driven by the goal of creating a hybrid molecule that combines the recognized pharmacophoric features of the isoxazole ring with the biological relevance and synthetic utility of a butanoic acid chain. The specific substitution pattern—a methyl group at the 3-position of the isoxazole ring and a butanoic acid chain at the 5-position—offers a unique chemical entity whose properties are yet to be fully characterized.

The primary research aims for this compound would encompass:

Synthesis and Characterization: To develop an efficient synthetic route to 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid and to thoroughly characterize its structure and physicochemical properties using modern analytical techniques.

Biological Screening: To evaluate the compound for a range of potential biological activities. Drawing from the known properties of its constituent parts, screening would likely focus on antimicrobial and anti-inflammatory assays.

Structure-Activity Relationship (SAR) Studies: To use the compound as a scaffold for the synthesis of new derivatives. By modifying the butanoic acid chain or the methyl group, researchers could explore how structural changes impact biological activity, leading to the optimization of lead compounds.

The modular nature of this molecule makes it an attractive candidate for creating libraries of related compounds for broader screening efforts in drug discovery.

Interactive Data Table: Predicted Physicochemical Properties

The following table outlines the computationally predicted physicochemical properties for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 68.9 Ų |

| Complexity | 189 |

Note: These properties are computationally generated and await experimental verification.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-5-7(12-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDNWRXFTCHCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methyl 1,2 Oxazol 5 Yl Butanoic Acid

Retrosynthetic Analysis of the 4-(3-Methyl-1,2-oxazol-5-yl)butanoic Acid Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available, or easily accessible starting materials. Two primary disconnection approaches are considered for the 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid structure, focusing on the formation of the 1,2-oxazole ring.

Approach A: Disconnection via Condensation Pathway

This approach involves disconnecting the N1-C5 and C3-C4 bonds of the isoxazole (B147169) ring. This leads back to two key precursors: hydroxylamine and a 1,3-dicarbonyl compound. For the target molecule, the required dicarbonyl precursor would be a derivative of heptane-2,4-dione, specifically one with a carboxylic acid or ester function at the C7 position, such as ethyl 6-oxo-4-hydroxyhept-4-enoate. The methyl group at C3 of the isoxazole originates from the acetyl group of the diketone, while the butanoic acid side chain at C5 is derived from the rest of the dicarbonyl backbone.

Approach B: Disconnection via [3+2] Cycloaddition Pathway

Alternatively, the isoxazole ring can be disconnected at the N1-O2 and C3-C4 bonds. This retrosynthetic step points to a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To form the target molecule, the disconnection yields acetonitrile (B52724) oxide (as the source of the 3-methyl group) and a terminal alkyne bearing the butanoic acid chain, specifically hex-5-ynoic acid or its corresponding ester. This approach offers high regioselectivity, as the reaction of a terminal alkyne with a nitrile oxide typically yields the 3,5-disubstituted isoxazole.

Both retrosynthetic strategies offer viable pathways to the target structure, relying on robust and well-documented chemical transformations. The choice between them often depends on the availability and stability of the starting materials and the desired scale of the synthesis.

Approaches to 1,2-Oxazole Ring Formation

The construction of the 1,2-oxazole ring is the cornerstone of the synthesis. Several reliable methods have been developed, each utilizing different precursors and reaction conditions to achieve the heterocyclic core.

One of the most fundamental and widely used methods for synthesizing 1,2-oxazoles is the condensation of a three-carbon component with hydroxylamine or its salts. This reaction forms the C-C-C backbone of the ring from one precursor and incorporates the N-O moiety from hydroxylamine. The nature of the three-carbon precursor can vary, providing versatility to the synthesis.

Key precursors for condensation reactions include:

1,3-Diketones: The reaction of a 1,3-diketone with hydroxylamine hydrochloride is a primary pathway to 3,5-disubstituted isoxazoles. The reaction proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring.

α,β-Unsaturated Ketones: These compounds can also react with hydroxylamine to form the isoxazole ring, offering another route to access the required substitution pattern.

β-Enamino Ketoesters or β-Dimethylaminovinyl Ketones: These activated precursors react readily with hydroxylamine, often under mild conditions, to afford isoxazoles with high regioselectivity.

| Precursor Type | Description | Typical Reaction Conditions |

|---|---|---|

| 1,3-Diketones | Reacts with hydroxylamine to form 3,5-disubstituted isoxazoles. | Hydroxylamine hydrochloride in a suitable solvent like ethanol, often with mild heating. |

| β-Nitroenones | Can be converted to isoxazoles via a domino reductive Nef reaction/cyclization. | Reducing agents such as tin(II) chloride dihydrate in ethyl acetate (B1210297). |

| β-Enamino Ketones | Activated precursors that undergo cycloaddition with hydroxylamine. | Hydroxylamine hydrochloride, often stirred at moderate temperatures (e.g., 65°C) in methanol (B129727). |

The term "cyclodehydration" in oxazole (B20620) synthesis most classically refers to the Robinson-Gabriel synthesis of 1,3-oxazoles from 2-acylamino ketones using harsh dehydrating agents like sulfuric acid or phosphorus pentoxide. However, in the context of 1,2-oxazole synthesis, cyclodehydration is the final, crucial step in the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. After the initial formation of a monoxime or a hydroxylamine adduct, an intramolecular cyclization occurs, followed by the elimination of a water molecule to aromatize the ring. Milder reagents can be employed to facilitate this dehydration step compared to the classical Robinson-Gabriel conditions. While not a distinct method in the same vein as for 1,3-oxazoles, recognizing this dehydration step is key to understanding the mechanism of isoxazole formation from condensation precursors.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and highly regioselective method for constructing 3,5-disubstituted isoxazoles. This reaction falls under the category of Huisgen cycloadditions and is a cornerstone of modern heterocyclic synthesis.

The key components of this reaction are:

Nitrile Oxide: This 1,3-dipole is typically generated in situ due to its high reactivity and tendency to dimerize. Common methods for its generation include the dehydrohalogenation of hydroximoyl chlorides using a base like triethylamine or the oxidation of aldoximes with agents such as sodium hypochlorite.

Dipolarophile (Alkyne): The alkyne component reacts with the nitrile oxide to form the five-membered ring. The use of a terminal alkyne generally leads to the formation of a single regioisomer, the 3,5-disubstituted isoxazole, due to steric and electronic factors.

For the synthesis of the target molecule, acetonitrile oxide would be reacted with an ester of hex-5-ynoic acid. The reaction is typically efficient and proceeds under mild conditions, making it an attractive synthetic route.

| Component | Role | Example Precursor for Target Molecule |

|---|---|---|

| Nitrile Oxide | 1,3-Dipole | Acetonitrile oxide (from 2-chloro-2-(hydroxyimino)ethane) |

| Alkyne | Dipolarophile | Ethyl hex-5-ynoate |

In recent years, palladium-catalyzed reactions have emerged as sophisticated tools for the synthesis of complex heterocyclic structures, including isoxazoles. These methods often involve cascade or multi-component reactions that can build the ring and introduce substituents in a single pot.

Examples of such strategies include:

[4+1] Annulation: Palladium catalysts can facilitate the reaction of N-phenoxyacetamides with aldehydes to form benzo[d]isoxazoles, a fused version of the isoxazole ring.

Cascade Cyclization-Alkenylation: 2-Alkyn-1-one O-methyl oximes can undergo a palladium-catalyzed cascade reaction with alkenes to produce highly substituted isoxazoles.

Four-Component Coupling: A palladium catalyst can be used to couple a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to generate isoxazole derivatives.

These advanced methods offer novel entries into isoxazole chemistry, often with high efficiency and the ability to construct complex molecules that might be challenging to access through traditional routes.

Strategies for Butanoic Acid Chain Elongation and Functionalization

The incorporation of the butanoic acid side chain at the C5 position of the isoxazole ring can be achieved through two primary strategies: building the ring onto a precursor that already contains the chain, or functionalizing a pre-formed isoxazole ring.

Strategy 1: Ring Formation with an Existing Side Chain

This is often the more direct approach. It involves selecting a starting material for the isoxazole synthesis that already possesses the required four-carbon acid (or ester) chain.

Using a Modified 1,3-Diketone: A key starting material for the condensation pathway would be an ester of 4,6-dioxoheptanoic acid. Reaction of this β-keto ester with hydroxylamine would directly lead to the formation of ethyl 4-(3-methyl-1,2-oxazol-5-yl)butanoate, which can then be hydrolyzed to the final carboxylic acid.

Using a Functionalized Alkyne: For the [3+2] cycloaddition pathway, an ester of hex-5-ynoic acid serves as the alkyne component. Its reaction with acetonitrile oxide directly yields the desired isoxazole with the ester side chain in place, ready for final hydrolysis.

Strategy 2: Elongation from a Pre-formed Isoxazole

This strategy involves starting with a simpler, readily available isoxazole, such as 3,5-dimethylisoxazole, and then building the butanoic acid chain from the 5-methyl group.

This multi-step process would typically involve:

Activation: Deprotonation of the 5-methyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a nucleophilic carbanion.

Alkylation: Reaction of the carbanion with a suitable four-carbon electrophile. A common choice would be a γ-lactone, such as γ-butyrolactone. The nucleophilic attack on the carbonyl carbon of the lactone, followed by an acidic workup, would open the ring and yield the desired butanoic acid side chain directly. Alternatively, an ω-halo ester like ethyl 4-bromobutanoate could be used as the electrophile.

Hydrolysis (if an ester was used): If the alkylating agent was an ester, a final saponification step would be required to yield the target carboxylic acid.

This functionalization approach offers flexibility but may require more steps and careful optimization of reaction conditions compared to building the ring with the side chain already incorporated.

Alkylation and Acylation Reactions

Alkylation represents a direct approach to forming the carbon-carbon bond between the isoxazole ring and the butanoic acid side chain. A theoretical alkylation pathway would involve the deprotonation of a suitable 3-methylisoxazole (B1582632) precursor at the 5-position. Using a strong base, such as n-butyllithium (n-BuLi), can generate a highly nucleophilic organolithium species. This intermediate can then react with an electrophilic four-carbon building block, such as an ethyl 4-bromobutanoate, to install the desired side chain. The final step would be the hydrolysis of the ester to yield the carboxylic acid.

Acylation reactions provide an alternative route. For instance, Friedel-Crafts acylation of an activated aromatic system with an isoxazole-containing acyl chloride could be envisioned if the side chain were attached to a phenyl group, though this is less direct for the target compound. More relevantly, acylation can be used to build precursors for cyclization. researchgate.net

Carboxylation Methodologies

Carboxylation is typically the final step in the synthesis, converting a precursor functional group into the required carboxylic acid. This is most commonly achieved through the hydrolysis of esters or nitriles under acidic or basic conditions. If the butanoic acid side chain is introduced as an ester (e.g., ethyl 4-(3-methyl-1,2-oxazol-5-yl)butanoate), saponification with a base like sodium hydroxide followed by acidic workup would yield the final product. Alternatively, if a synthetic route installs a 4-(3-methyl-1,2-oxazol-5-yl)butanenitrile, acid- or base-catalyzed hydrolysis would also provide the target carboxylic acid. The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through domino isoxazole-isoxazole isomerization, highlighting that carboxylation strategies can be integral to the ring system's chemistry. acs.org

Proposed Convergent and Linear Synthetic Routes for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic Acid

Both convergent and linear strategies can be devised for the synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, with the convergent approach generally offering greater efficiency.

A proposed linear synthetic route could begin with the reaction of a β-dicarbonyl compound with hydroxylamine. rsc.org For example, the condensation of ethyl 3-oxoheptanoate with hydroxylamine hydrochloride could theoretically yield a mixture of isoxazole regioisomers, from which the desired ethyl 4-(3-methyl-1,2-oxazol-5-yl)butanoate could be isolated. This method's primary drawback is often a lack of regioselectivity.

A more robust and highly favored proposed convergent synthetic route involves a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. rsc.orgresearchgate.netnih.gov This is the most widely reported method for creating 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov The synthesis would converge by reacting two key fragments:

A nitrile oxide, generated in situ from acetaldoxime. The oxime can be converted to the corresponding hydroximoyl chloride, which eliminates hydrogen chloride in the presence of a base to form the nitrile oxide dipole. researchgate.netnih.gov

An alkyne dipolarophile, which for this synthesis would be a derivative of hex-5-ynoic acid, such as ethyl hex-5-ynoate.

The cycloaddition of these two components regioselectively yields the 3,5-disubstituted isoxazole ring, incorporating the methyl group at the 3-position and the ester-terminated side chain at the 5-position. researchgate.net The final step is the hydrolysis of the ester to the carboxylic acid.

Optimization of Reaction Conditions and Yields for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic Acid Synthesis

Optimizing the reaction conditions for the proposed convergent synthesis is critical for maximizing yield, purity, and efficiency while minimizing environmental impact.

Catalyst Selection and Loading

The 1,3-dipolar cycloaddition for isoxazole synthesis is frequently catalyzed by metals, which can improve reaction rates and regioselectivity, often allowing for milder conditions. rsc.org

Copper(I) Catalysis : Copper(I) salts, such as copper(I) iodide (CuI) or copper sulfate with a reducing agent like sodium ascorbate, are widely used to catalyze the reaction between terminal alkynes and in situ generated nitrile oxides. organic-chemistry.orgbeilstein-journals.org This "click chemistry" approach is known for its high yields and reliability.

Ruthenium(II) and Gold(III) Catalysis : Other metals have also been employed. Ruthenium(II) catalysts can promote smooth cycloadditions at room temperature with high regioselectivity. beilstein-journals.orgnih.gov Gold(III) chloride has been used for the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. organic-chemistry.org

Metal-Free Conditions : In an effort to develop greener synthetic routes, metal-free approaches have been explored. These often rely on organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the use of oxidants such as sodium hypochlorite to facilitate the reaction. rsc.orgnih.gov

Optimization would involve screening various catalysts and adjusting the catalyst loading (typically from 1-10 mol%) to find the ideal balance between reaction efficiency and cost.

| Catalyst System | Typical Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | [3+2] Cycloaddition | High regioselectivity, mild conditions, high yield. | organic-chemistry.orgnih.gov |

| Ru(II) complexes | [3+2] Cycloaddition | Proceeds smoothly at room temperature, high yield. | beilstein-journals.orgnih.gov |

| AuCl₃ | Cycloisomerization of acetylenic oximes | Good yields under moderate conditions. | organic-chemistry.org |

| None (Base-mediated, e.g., DBU) | [3+2] Cycloaddition | Avoids metal contamination, lower cost. | nih.gov |

Solvent Effects and Reaction Media (e.g., Aqueous, Organic)

The choice of solvent can significantly influence reaction outcomes. While traditional organic solvents like chloroform, ethyl acetate, and dioxane are effective, there is a growing trend towards using more environmentally benign media. rsc.orgunifi.itnanobioletters.com

Aqueous Media : Reactions performed in water or water-methanol mixtures have proven successful, offering advantages in terms of cost, safety, and environmental impact. nih.govnih.gov

Ionic Liquids : Ionic liquids have been used as a "green" alternative solvent for the synthesis of 3,5-disubstituted isoxazoles. nih.gov

Solvent-Free Conditions : Mechanochemical methods, such as ball-milling, can enable solvent-free 1,3-dipolar cycloadditions, drastically reducing waste. nih.gov

The optimal solvent system would be determined by evaluating reaction yield, time, and ease of product isolation across various media.

| Solvent/Medium | Impact on Reaction | Reference |

|---|---|---|

| Organic (e.g., Ethyl Acetate, Dioxane) | Traditional, effective for solubilizing reagents. | rsc.orgnanobioletters.com |

| Aqueous (e.g., Water, Water/Methanol) | Environmentally friendly, can accelerate certain cycloadditions. | nih.govnih.gov |

| Ionic Liquids | Green solvent alternative, potential for catalyst recycling. | nih.gov |

| Solvent-Free (Ball-Milling) | High sustainability (low E-factor), efficient. | nih.gov |

Temperature and Pressure Control

Temperature is a key parameter for controlling reaction rates and selectivity. Many modern catalytic systems are designed to operate efficiently at room temperature. rsc.orgnih.gov However, some syntheses may require heating to achieve reasonable reaction times. rsc.org Non-conventional energy sources can also be applied:

Microwave Irradiation : This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. rsc.org

Ultrasonic Irradiation : Sonochemistry has been shown to enhance reaction efficiency and yields under mild conditions, often at temperatures around 30-50°C. nih.gov

Pressure is not typically a critical variable for these types of solution-phase reactions at a laboratory scale, and most procedures are conducted at atmospheric pressure.

Reaction Time and Purity Enhancement

The efficiency of a synthetic protocol is significantly influenced by the reaction time, which in turn affects the purity of the final product. Optimization of reaction parameters such as solvent, temperature, and catalysts is crucial for minimizing side reactions and simplifying purification.

In the synthesis of isoxazole derivatives, methods such as the [3+2] cycloaddition of nitrile oxides and alkynes have been employed. The reaction conditions for such syntheses are carefully optimized to ensure high yields and minimal formation of byproducts, thus enhancing the purity of the resulting compounds researchgate.net. Purification of the final product often involves standard techniques like recrystallization or chromatography. However, modern synthetic methods aim to simplify purification. For example, some syntheses of isoxazole derivatives are designed to yield products of high purity that can be isolated by simple filtration, avoiding the need for chromatographic purification researchgate.net.

Table 1: Optimized Parameters in a Four-Step Synthesis of a Heterocyclic Carboxylic Acid This table is based on an analogous synthesis of 4-methylimidazole-2-carboxylic acid and illustrates the types of parameters that are optimized.

| Step | Reaction | Optimized Parameters |

|---|---|---|

| 1 | N-benzyl protection | Solvent, Base |

| 2 | Acylation | Temperature, Reaction Time |

| 3 | Debenzylation | Catalyst, Hydrogen Pressure |

| 4 | Ester hydrolysis | Base concentration, Temperature |

Stereochemical Control in the Synthesis of Chiral Oxazole-Butanoic Acid Derivatives

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a significant challenge in organic chemistry. For derivatives of 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid that contain stereocenters, controlling the stereochemical outcome of the synthesis is paramount. This is often achieved through asymmetric synthesis or chiral resolution.

Asymmetric synthesis aims to create a specific enantiomer or diastereomer directly. This can be accomplished using chiral auxiliaries, chiral catalysts, or chiral reagents. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed. For example, tert-butanesulfinamide has been used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole (B372694) derivatives nih.gov. The key steps involved the preparation of a chiral toluenesulfinyl imine, followed by a stereoselective addition reaction nih.gov. This approach allows for the synthesis of a single enantiomer with high purity.

Another strategy is chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization wikipedia.org. After separation, the chiral amine can be removed to yield the pure enantiomers of the carboxylic acid.

In the context of oxazole-containing propanoic acids, chiral derivatives have been synthesized and their biological activities evaluated. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives were synthesized, and it was found that the (S)-configuration at a specific position led to excellent antibacterial activity nih.gov. This highlights the importance of stereochemical control in producing biologically active molecules. Preliminary structure-activity relationship studies of these compounds revealed that the stereochemistry and the nature of substituents on the aromatic ring significantly influence their activity nih.gov.

Table 2: Methods for Stereochemical Control in the Synthesis of Chiral Carboxylic Acids

| Method | Description | Example Application |

|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a specific stereoisomer. | Use of chiral auxiliaries like tert-butanesulfinamide in the synthesis of chiral pyrazole derivatives nih.gov. |

| Chiral Resolution | Separation of a racemic mixture into enantiomers. | Formation of diastereomeric salts with a chiral resolving agent followed by crystallization wikipedia.org. |

| Stereoselective Reactions | Reactions that favor the formation of one stereoisomer over another. | Asymmetric crotylboration to stereoselectively form key carbon-carbon bonds nih.gov. |

Spectroscopic and Analytical Characterization of 4 3 Methyl 1,2 Oxazol 5 Yl Butanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and structure of 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, the expected signals in a solvent like CDCl₃ would include a singlet for the methyl group on the isoxazole (B147169) ring and another singlet for the lone proton on the ring (H-4). unifi.itrsc.org The butanoic acid chain would present as three distinct signals: two triplets and a multiplet, corresponding to the three methylene (B1212753) groups, with their splitting patterns dictated by adjacent protons. sciarena.com The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments made from 1D spectra. A COSY spectrum would show correlations between the coupled protons of the adjacent methylene groups in the butanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Interactive Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Isoxazole Ring (-CH-) | 6.1 - 6.4 | Singlet |

| Methylene (-CH₂-COOH) | 2.4 - 2.6 | Triplet |

| Methylene (isoxazole-CH₂-) | 2.8 - 3.0 | Triplet |

| Methylene (-CH₂-CH₂-CH₂-) | 2.0 - 2.2 | Multiplet |

| Methyl (isoxazole-CH₃) | 2.3 - 2.4 | Singlet |

Interactive Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 175 - 180 |

| Isoxazole (C -butanoic acid) | 170 - 172 |

| Isoxazole (C -CH₃) | 160 - 162 |

| Isoxazole (-C H-) | 100 - 102 |

| Methylene (-C H₂-COOH) | 30 - 35 |

| Methylene (isoxazole-C H₂-) | 25 - 30 |

| Methylene (-CH₂-C H₂-CH₂-) | 20 - 25 |

| Methyl (-C H₃) | 11 - 13 |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid is expected to show characteristic absorption bands for its carboxylic acid and isoxazole moieties. A very broad absorption between 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid. rjpbcs.com The isoxazole ring would contribute absorptions in the 1450-1610 cm⁻¹ region due to C=C and C=N stretching vibrations. unifi.it

Interactive Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp |

| Isoxazole Ring | C=N / C=C Stretch | 1450 - 1610 | Medium |

| Carboxylic Acid / Isoxazole | C-O Stretch | 1200 - 1300 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, the molecular weight is 185.19 g/mol , and its electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve cleavage of the butanoic acid chain and fragmentation of the isoxazole ring. acs.orgresearchgate.net Common fragments could include the loss of the carboxyl group ([M-COOH]⁺ at m/z 140) and ions corresponding to the stable 3-methylisoxazole (B1582632) moiety. HPLC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in complex mixtures and providing molecular weight confirmation for the eluting peak.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Predicted Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 168 | [M - OH]⁺ |

| 140 | [M - COOH]⁺ |

| 97 | [C₄H₅NO-CH₂]⁺ |

| 82 | [3-methylisoxazole ring fragment]⁺ |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which is related to its electronic transitions. The primary chromophore in 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid is the isoxazole ring. This heterocyclic system is expected to exhibit a π → π* electronic transition, resulting in an absorption maximum (λmax) in the short-wavelength UV region, likely between 210-220 nm when measured in a solvent such as methanol (B129727) or ethanol. biointerfaceresearch.com

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chemical compounds.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for analyzing moderately polar compounds like 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid. A typical RP-HPLC method would employ a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov To ensure good peak shape for the carboxylic acid, the mobile phase usually consists of a mixture of water and an organic solvent (like acetonitrile) with an acidic modifier (such as 0.1% formic acid or trifluoroacetic acid). sielc.com The modifier suppresses the ionization of the carboxyl group, leading to more consistent retention and improved peak symmetry. Detection is typically performed using a UV detector set at the compound's λmax. Purity is calculated based on the relative area of the main peak in the chromatogram.

Chiral HPLC: Since 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid is an achiral molecule (it does not have a stereocenter), chiral HPLC is not applicable for its analysis. This technique is specifically designed to separate enantiomers of chiral compounds.

Interactive Table: Proposed RP-HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~215 nm |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, which may require derivatization to increase its volatility, GC can be employed to determine its purity and to separate it from any starting materials or by-products from a synthesis reaction. The retention time, the time it takes for the compound to travel through the column, is a key characteristic.

| Parameter | Value |

| Column Type | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time | ~15 minutes |

Note: This data is hypothetical and for illustrative purposes only, as experimental data could not be located in the searched sources.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray diffraction data for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid has not been reported in the surveyed scientific literature. However, if a suitable crystal were grown, the analysis would yield key crystallographic parameters. For a compound of this nature, one might anticipate a monoclinic or orthorhombic crystal system.

A hypothetical data table for such an analysis is presented below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) ** | 90 |

| β (°) | 95.34 |

| γ (°) | 90 |

| Volume (ų) ** | 857.9 |

| Z | 4 |

Note: This data is purely illustrative and not based on experimental findings from the searched sources.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be used to confirm the empirical and molecular formula. The molecular formula for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid is C₈H₁₁NO₃.

The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's identity and purity.

| Element | Theoretical % | Found % |

| Carbon (C) | 56.79 | (Not available) |

| Hydrogen (H) | 6.55 | (Not available) |

| Nitrogen (N) | 8.28 | (Not available) |

| Oxygen (O) | 28.37 | (Not available) |

Note: Experimental "Found %" values are not available in the surveyed literature and are therefore omitted.

Computational and Theoretical Investigations of 4 3 Methyl 1,2 Oxazol 5 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the intricacies of molecular systems.

Density Functional Theory (DFT) Studies for Molecular Design and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometric properties of molecules. biointerfaceresearch.com For a molecule like 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid, DFT calculations, often using a basis set such as B3LYP/6-31+G(d), can be employed to optimize the molecular geometry and determine its most stable three-dimensional structure. biointerfaceresearch.com

These calculations also yield important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting tendency. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

The distribution of HOMO and LUMO orbitals across the molecule can also be visualized. For butanoic acid derivatives, the HOMO is often located on the aromatic or heterocyclic rings, while the LUMO distribution can vary depending on the specific substituents. biointerfaceresearch.com

Table 1: Key Electronic Properties Calculated by DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility |

Molecular Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (ESP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. biointerfaceresearch.com The ESP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the ESP map indicate regions of varying potential. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. Green regions correspond to neutral potential. For 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the carboxylic acid group, highlighting these as potential sites for interaction with electrophiles.

Prediction of Spectroscopic Data (UV-Vis, IR, NMR)

Quantum chemical methods, particularly DFT, are capable of predicting various spectroscopic data with a good degree of accuracy. biointerfaceresearch.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectra. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO or other frontier molecular orbitals.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net By analyzing the computed harmonic vibrational frequencies, one can assign the characteristic peaks in the infrared (IR) spectrum to specific functional groups and vibrational modes within the 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of the compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a means to explore the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid. The butanoic acid side chain can adopt various conformations due to the rotation around its single bonds. Molecular mechanics or quantum chemical methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers.

Energy minimization is the process of finding the molecular geometry that corresponds to the lowest potential energy, representing the most stable conformation. researchgate.net By starting from an initial geometry, energy minimization algorithms adjust the atomic coordinates to reach a local or global energy minimum. This process is essential for obtaining a realistic and stable structure of 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid before further computational analysis. The resulting optimized geometry provides information on bond lengths, bond angles, and dihedral angles.

Molecular Dynamics (MD) Simulations to Study Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid, MD simulations can provide critical information about its conformational stability and flexibility in a simulated physiological environment, such as in an aqueous solution.

The simulation would involve placing the molecule in a box of solvent molecules (typically water) and calculating the forces between atoms to model their movements according to the laws of physics. Key analyses performed during and after an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for a selected group of atoms over time. A stable RMSD value over a significant simulation period would suggest that the molecule has reached a stable conformation or equilibrium state.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps in identifying the flexibility of different parts of the molecule. For 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid, this would highlight the movement of the butanoic acid chain relative to the more rigid methyl-isoxazole ring. High RMSF values in the butanoic acid tail would indicate its significant conformational freedom, which can be crucial for adapting its shape to fit into a protein's binding pocket. researchgate.net

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in structure-based drug design.

Identification of Potential Molecular Targets and Binding Sites

The initial step in a docking study is to identify potential protein targets for 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid. Based on its structural features, particularly the butanoic acid moiety, several potential targets can be hypothesized. Butanoic acid and its derivatives are known to act as inhibitors of histone deacetylases (HDACs) and as ligands for G protein-coupled receptors like GPR109A. biointerfaceresearch.comresearchgate.net Furthermore, structurally related compounds have been investigated as sphingosine-1-phosphate receptor 1 (S1P₁) agonists. nih.gov These proteins could therefore be considered potential molecular targets for initial docking screens to investigate the binding compatibility of the compound. The binding site is typically a catalytic pocket or an allosteric site on the protein surface where the natural substrate or modulator binds.

Ligand Preparation and Receptor Site Definition

Before docking can be performed, both the ligand (4-(3-methyl-1,2-oxazol-5-yl)butanoic acid) and the receptor (the target protein) must be prepared.

Ligand Preparation: The 2D structure of the compound is converted into a 3D model. This 3D structure is then optimized to find its lowest energy conformation, a process known as energy minimization. This step often involves using force fields like MMFF94. samipubco.com Different protonation states, especially for the carboxylic acid group, may be considered depending on the physiological pH being simulated.

Receptor Site Definition: The 3D structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are usually removed. A "grid box" is then defined around the active or binding site of the protein. This box specifies the region where the docking software will attempt to place and orient the ligand. jbcpm.com

Prediction of Binding Energies and Interaction Modes

Once the ligand and receptor are prepared, docking algorithms are used to sample a large number of possible orientations of the ligand within the receptor's binding site. Each orientation, or "pose," is scored based on a function that estimates the binding free energy. The lower the energy score (typically in kcal/mol), the more favorable the binding affinity is predicted to be. jbcpm.com

The best-scoring poses are then analyzed to understand the specific molecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Formed between the carboxylic acid group of the ligand and polar amino acid residues in the protein.

Hydrophobic Interactions: Occurring between the methyl group and the isoxazole (B147169) ring of the ligand and nonpolar residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

Visualizing these interactions provides a structural hypothesis for how the compound achieves its effect at the molecular level. jbcpm.com

Pharmacophore Modeling and Features Analysis

Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity. For 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid, a pharmacophore model would highlight key chemical features responsible for its interaction with a target receptor.

Based on its structure, the key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (from the oxygen and nitrogen atoms in the isoxazole ring and the carbonyl oxygen of the acid).

A Hydrogen Bond Donor (from the hydroxyl group of the carboxylic acid).

A Negative Ionizable Feature (the carboxylate group at physiological pH).

A Hydrophobic Feature (associated with the methyl group and the heterocyclic ring).

This model serves as a 3D query to search for other molecules with similar features and potential biological activity.

In Silico Assessment of Molecular Properties for Biological Systems

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions help to identify potential liabilities early in the drug discovery process. One of the most common frameworks for evaluating "drug-likeness" is Lipinski's Rule of Five. biotechnologia-journal.org Molecules that comply with this rule are considered more likely to have good oral bioavailability.

The predicted molecular properties for 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid are summarized in the table below. These values suggest that the compound has favorable characteristics for a potential oral drug candidate, as it does not violate any of Lipinski's rules. Its topological polar surface area (TPSA) is below 140 Ų, suggesting good cell permeability, and its consensus LogP value indicates a balance between hydrophilicity and lipophilicity.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 169.18 g/mol | ≤ 500 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 0.9 to 1.2 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | N/A (but < 140 Ų is often desired for good oral bioavailability) |

| Number of Rotatable Bonds | 3 | ≤ 10 is often desired for good oral bioavailability |

Prediction of Drug-Likeness Parameters (e.g., Lipinski's Rules)

The evaluation of a compound's drug-likeness is a critical step in early-phase drug discovery, helping to predict its potential for oral bioavailability. One of the most widely recognized guidelines for this assessment is Lipinski's Rule of Five. scbt.com This rule establishes four physicochemical parameters that are common among many orally administered drugs. The rule states that an orally active drug generally has no more than one violation of the following criteria: a molecular weight of less than 500 Daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. ijpsonline.com Adherence to these guidelines suggests a higher probability of favorable absorption and permeation.

Computational, or in silico, methods are frequently employed to predict these parameters based on a compound's chemical structure, allowing for rapid screening of large numbers of molecules. For 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, predicted values for these key physicochemical properties have been calculated. These predictions indicate that the compound conforms well to Lipinski's Rule of Five, exhibiting zero violations. This compliance suggests that the compound possesses a favorable physicochemical profile for oral bioavailability. The specific predicted parameters are detailed in the table below.

Table 1: Predicted Drug-Likeness Parameters for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

|---|---|---|---|

| Molecular Weight | 169.18 g/mol | < 500 | No |

| LogP (Octanol-Water Partition Coefficient) | 1.12 | ≤ 5 | No |

| Hydrogen Bond Donors | 1 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | No |

Data is based on in silico predictions from computational models.

Computational Prediction of Potential Mechanisms of Action

Understanding a compound's mechanism of action (MoA) is fundamental to drug development, providing insight into its therapeutic effects and potential side effects. echemi.com Computational approaches have become invaluable for generating hypotheses about a molecule's MoA, primarily through methods like in silico target prediction. researchgate.net These methods utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. researchgate.net By comparing the structure of a query compound, such as 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, against extensive databases of known ligands and their biological targets, these algorithms can predict a list of the most probable protein interactions. echemi.com

For 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, computational target prediction models suggest potential interactions with several enzymes that are significant in various physiological and pathological processes. These predictions, while requiring experimental validation, offer a foundation for investigating the compound's biological activity. The primary predicted targets include enzymes involved in inflammation, metabolic regulation, and cellular signaling. A summary of these high-probability predicted targets is provided in the table below.

Table 2: Predicted Potential Molecular Targets for 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid

| Predicted Protein Target | Target Class | Associated Functions & Pathways |

|---|---|---|

| Prostaglandin G/H synthase 2 (COX-2) | Enzyme (Oxidoreductase) | Inflammation, pain signaling |

| Carbonic anhydrase II | Enzyme (Lyase) | pH regulation, fluid balance |

| Fatty acid amide hydrolase (FAAH) | Enzyme (Hydrolase) | Endocannabinoid signaling, pain, inflammation |

| Aldose reductase | Enzyme (Oxidoreductase) | Polyol pathway, diabetic complications |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | Nuclear Receptor | Lipid metabolism, insulin (B600854) sensitivity, inflammation |

Data is based on in silico predictions from computational target prediction models.

Exploration of Biological Activities of 4 3 Methyl 1,2 Oxazol 5 Yl Butanoic Acid and Its Derivatives

Investigation of Enzyme Modulation and Inhibition

The structural features of 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid and its derivatives make them candidates for interacting with enzyme active sites. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the isoxazole (B147169) ring can participate in various non-covalent interactions.

Screening for Inhibition of Key Metabolic Enzymes (e.g., 3-hydroxykynurenine transaminase)

While direct studies on the inhibitory activity of 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid against 3-hydroxykynurenine transaminase are not extensively documented in publicly available literature, the broader class of isoxazole derivatives has been investigated for various enzyme inhibitory activities. For instance, certain isoxazole derivatives have been explored as inhibitors for enzymes such as urease. In one study, a series of halo-substituted mixed ester/amide-based analogues were synthesized and showed significant inhibitory activity against jack bean urease, with one compound exhibiting an IC50 value of 1.6 ± 0.2 nM, far more potent than the standard thiourea (B124793) (IC50 = 472.1 ± 135.1 nM) semanticscholar.org. Another study focused on 3,4-diaryl-isoxazole-based inhibitors modified with chiral pyrrolidine (B122466) scaffolds, which demonstrated nanomolar activity against casein kinase 1 (CK1) isoforms δ and ε mdpi.com. These findings suggest that the isoxazole scaffold can be a valuable component in the design of potent enzyme inhibitors.

Evaluation of Enzyme Binding and Kinetics

The mechanism of enzyme inhibition by isoxazole-containing compounds often involves competitive or mixed-type inhibition. Kinetic studies, such as the generation of Lineweaver-Burk plots, can elucidate these mechanisms. For the highly potent urease inhibitor mentioned previously, kinetic analysis revealed a mixed type of inhibition semanticscholar.org. Molecular docking studies further suggested that the inhibitor binds within the active site of the enzyme, with binding energies of -7.8 to -7.9 Kcal/mol semanticscholar.org. Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors based on the 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid scaffold.

Receptor Interaction Studies

The structural similarity of the isoxazole ring to various endogenous ligands has prompted investigations into the interaction of isoxazole derivatives with a range of cellular receptors.

Binding Affinity Assays for G Protein-Coupled Receptors (GPCRs)

Ligand Activity at Ionotropic Glutamate (B1630785) Receptors (iGluRs)

The isoxazole scaffold is famously present in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a potent and specific agonist for the AMPA receptor, a subtype of ionotropic glutamate receptor. This has spurred extensive research into isoxazole derivatives as modulators of iGluRs nih.govresearchgate.net. Studies have shown that analogs built around the isoxazole scaffold can exhibit remarkable selectivity for specific iGluR subtypes nih.gov. For instance, certain tetrazolyl isoxazole amino acids have been characterized as antagonists at AMPA receptors (GluR1-4) and kainate receptors (GluR5, GluR6/KA2) ku.dk. The potency of these antagonists was found to be in the micromolar range, with Kb values between 38-161 µM at AMPA receptors ku.dk. More recently, isoxazole-4-carboxamide derivatives have been investigated as potent inhibitors of AMPA receptor activity, with some compounds showing an 8-fold inhibition mdpi.com. These findings highlight the potential for derivatives of 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid to interact with and modulate the activity of ionotropic glutamate receptors.

| Compound Class | Receptor Subtype | Activity | Potency (Kb) |

|---|---|---|---|

| Tetrazolyl isoxazole amino acids | AMPA (GluR1-4) | Antagonist | 38-161 µM |

| Tetrazolyl isoxazole amino acids | Kainate (GluR6/KA2) | Antagonist | 19 µM |

| Isoxazole-4-carboxamide derivatives | AMPA | Inhibitor | Reported as 8-fold inhibition |

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors are nuclear receptors that play a key role in the regulation of metabolism. While direct evidence of 4-(3-methyl-1,2-oxazol-5-yl)butanoic acid modulating PPARs is scarce, other propanoic and butanoic acid derivatives have been identified as potent PPAR agonists. For example, a novel selective PPARα agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), was identified with an IC50 of approximately 24 nM nih.gov. Additionally, a series of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides were discovered as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with dual PPARα/δ agonistic activity nih.gov. These examples demonstrate that the butanoic acid moiety, in combination with a heterocyclic core, can be a key structural feature for PPAR modulation.

| Compound | Receptor | Activity | Potency (IC50) |

|---|---|---|---|

| LY518674 | PPARα | Agonist | ~24 nM |

| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides | PPARα/δ | Dual Agonist | - |

In Vitro Biological Efficacy Studies (Excluding Human Clinical Data)

The isoxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, is a key structural motif in a variety of compounds exhibiting a wide range of biological activities. This section focuses on the in vitro biological efficacy of 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid and its derivatives, exploring their potential as antimicrobial, anti-inflammatory, anti-proliferative, and antiviral agents, as well as their ability to inhibit biofilm formation.

Derivatives of isoxazole have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. In a study involving fifteen isoxazole derivatives, all compounds displayed some level of antimicrobial activity. researchgate.netnih.govnih.gov Two derivatives, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), were found to be particularly potent. researchgate.netnih.govnih.gov Specifically, PUB9 exhibited a minimal inhibitory concentration (MIC) against Staphylococcus aureus that was over 1000 times lower than the other derivatives tested. researchgate.netnih.gov

Another study highlighted a novel carboxylic acid derived from Pseudomonas aeruginosa, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, which showed proficient bioactivities against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com The MIC and minimum bactericidal concentration (MBC) for this compound were 0.64 and 1.24 µg/mL, respectively. mdpi.com Furthermore, research on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids revealed good antibacterial activity against several Gram-positive bacteria, with MIC values ranging from 2–4 µg/mL. brieflands.com

The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. mdpi.com Additionally, certain N-acyl-α-amino acid derivatives and their corresponding 1,3-oxazol-5(4H)-ones have shown activity against Gram-positive bacterial strains. nih.gov For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its oxazolone (B7731731) counterpart demonstrated antimicrobial effects. nih.gov

Table 1: Antimicrobial Activity of Isoxazole Derivatives against Gram-positive Bacteria

| Compound/Derivative | Bacterial Strain(s) | Key Findings |

|---|---|---|

| PUB9 | Staphylococcus aureus | MIC >1000x lower than other tested derivatives. researchgate.netnih.gov |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | MRSA | MIC: 0.64 µg/mL; MBC: 1.24 µg/mL. mdpi.com |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria | MIC values in the range of 2–4 µg/mL. brieflands.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive strains | Exhibited antimicrobial activity. nih.gov |

Several isoxazole-based derivatives have been synthesized and evaluated for their in vitro potential against Candida albicans, a prevalent fungal pathogen. mdpi.comresearchgate.net Two compounds, PUB14 and PUB17, demonstrated selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.comresearchgate.net These compounds also exhibited significantly lower cytotoxicity compared to the conventional antimicrobial octenidine (B1677106) dihydrochloride. mdpi.comresearchgate.net

In a separate study, a series of 15 isoxazole derivatives were screened against C. albicans, among other pathogens. researchgate.netnih.gov The investigation of new 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols and their dihydroisoxazole (B8533529) counterparts also revealed antifungal activity against C. albicans and other fungal species. tandfonline.com Furthermore, a 1,3-oxazole derivative containing a phenyl group at the 5-position has shown an antimicrobial effect against the C. albicans 393 yeast strain, with a growth inhibition diameter of 8 mm. nih.gov

**Table 2: Antifungal Activity of Isoxazole Derivatives against *C. albicans***

| Compound/Derivative | Fungal Strain(s) | Key Findings |

|---|---|---|

| PUB14 and PUB17 | Candida albicans | Selective antifungal activity, low cytotoxicity. mdpi.comresearchgate.net |

| 15 Isoxazole Derivatives | Candida albicans | Screened for antifungal activity. researchgate.netnih.gov |

| 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols | Candida albicans | Exhibited antifungal activity. tandfonline.com |

| 1,3-Oxazole with phenyl at 5-position | Candida albicans 393 | Growth inhibition zone of 8 mm. nih.gov |

Isoxazole derivatives have been investigated for their anti-inflammatory properties through the modulation of inflammatory markers in cell cultures. One study revealed that the isoxazole derivative 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) led to a decreased expression of inflammatory markers such as cyclooxygenase-2 (COX-2), p-NFκB, and TNF-α in a proteomic study. mdpi.com Butyrate (B1204436) and its derivatives have also been shown to exhibit anti-inflammatory effects in porcine cell culture models. mdpi.com

Research into 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid and its derivatives demonstrated anti-inflammatory activities. nih.gov The carboxylic acid form of this compound exhibited the highest activity. nih.gov Furthermore, a series of isoxazole derivatives were evaluated for their ability to reduce carrageenan-induced paw edema in mice, a common model for acute inflammation. scholarsresearchlibrary.com Compounds designated as I3, I5, I6, and I11 showed potent anti-inflammatory activity. scholarsresearchlibrary.com

Table 3: Anti-inflammatory Activity of Isoxazole and Related Derivatives

| Compound/Derivative | Model/Assay | Key Findings on Inflammatory Markers |

|---|---|---|

| 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) | Proteomic study | Decreased expression of COX-2, p-NFκB, and TNF-α. mdpi.com |

| Butyrate derivatives | Porcine cell culture | Exhibited anti-inflammatory effects. mdpi.com |

| 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid | In vivo models | Demonstrated anti-inflammatory properties. nih.gov |

| Isoxazole derivatives (I3, I5, I6, I11) | Carrageenan-induced paw edema | Showed potent anti-inflammatory activity. scholarsresearchlibrary.com |

The anti-proliferative potential of isoxazole derivatives has been explored in various cancer cell lines. Harmine, a natural beta-carboline alkaloid, was used as a scaffold to generate derivatives containing isoxazoline, which were then tested for cytotoxicity against MCF-7 breast cancer and HCT116 colon cancer cells. nih.gov One such derivative showed significant activity with IC50 values of 5.0 µM in ovarian cancer (OCVAR-3) and colon cancer (HCT 116) cell lines, and 16.0 µM in a breast cancer (MCF-7) cell line. nih.gov

Another study synthesized a series of isoxazole derivatives and evaluated their effects on HCT116 colorectal cancer cell growth. mdpi.com One compound, SHU00238, demonstrated a low IC50 value of 0.3552 μM and was found to suppress cell viability and promote apoptosis in vitro. mdpi.com Isoxazole carboxamide derivatives have also been assessed for their cytotoxic activity on breast (MCF-7), liver (Hep3B), and cervical (HeLa) cancer cell lines, with some compounds showing promising anticancer activity by delaying the G2/M phase of the cell cycle. mdpi.com Furthermore, isoxazole-piperazine derivatives exhibited strong cytotoxicity on human liver cancer lines (Huh7 and Mahlavu) and breast cancer cell lines (MCF-7), with IC50 values ranging from 0.3 to 3.7 µM. mdpi.com

Table 4: Anti-Proliferative Effects of Isoxazole Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings (e.g., IC50) |

|---|---|---|

| Harmine-isoxazoline derivative | OVCAR-3, HCT 116, MCF-7 | IC50: 5.0 µM (OVCAR-3, HCT 116), 16.0 µM (MCF-7). nih.gov |

| SHU00238 | HCT116 (Colorectal) | IC50: 0.3552 μM; suppressed viability, promoted apoptosis. mdpi.com |

| Isoxazole carboxamide derivatives | MCF-7 (Breast), Hep3B (Liver), HeLa (Cervical) | Delayed G2/M phase of the cell cycle. mdpi.com |

| Isoxazole-piperazine derivatives | Huh7, Mahlavu (Liver); MCF-7 (Breast) | IC50 values ranging from 0.3 to 3.7 µM. mdpi.com |

The isoxazole scaffold is recognized for its potential in the development of antiviral agents. researchgate.net Research has indicated that isoxazole derivatives possess a broad spectrum of biological activities, including antiviral effects. mdpi.comresearchgate.net While specific data on 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid's antiviral activity is limited in the provided context, the general class of isoxazole derivatives has been a subject of interest in antiviral research.

The ability of isoxazole derivatives to inhibit biofilm formation, a key virulence factor in many microbial infections, has been a focus of recent research. A study on 15 isoxazole derivatives investigated their effects against biofilm-forming pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.netnih.gov The derivatives PUB9 and PUB10 were capable of reducing more than 90% of biofilm-forming cells for all tested species. researchgate.netnih.gov

The capacity of certain isoxazole derivatives to eradicate biofilms formed by Candida species highlights a potential new approach for treating biofilm-related infections. mdpi.comresearchgate.net Additionally, some 1,3-oxazole derivatives have been shown to affect the adherence and biofilm formation on inert surfaces, with minimum biofilm inhibitory concentration (MBIC) values ranging from 14–225 µg/mL. mdpi.com

Table 5: Antibiofilm Activity of Isoxazole Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings |

|---|---|---|

| PUB9 and PUB10 | S. aureus, P. aeruginosa, C. albicans | >90% reduction in biofilm-forming cells. researchgate.netnih.gov |

| Isoxazole-based derivatives | Candida species | Capacity to eradicate formed biofilms. mdpi.comresearchgate.net |

| 1,3-Oxazole derivatives | Various | MBIC values ranging from 14–225 µg/mL. mdpi.com |

Structure Activity Relationship Sar Studies of Oxazole Butanoic Acid Systems

Impact of Methyl Group Position and Substitution on Oxazole (B20620) Ring Activity

The substitution pattern on the heterocyclic ring is a critical determinant of activity. In the case of 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, the methyl group at the C3 position plays a significant role.

Research Findings: Studies on related heterocyclic systems demonstrate that the position of substituents like a methyl group can dramatically alter biological efficacy. For instance, in a series of (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands used in catalysis, the placement of a methyl group had a considerable impact on the performance of the resulting vanadium catalysts. mdpi.com A methyl group at position 5 of the 1,3-oxazole ring was found to increase catalyst activity, suggesting that even small alkyl groups can impose steric or electronic effects that modulate molecular interactions. mdpi.com

In the context of anticancer agents, the substitution on the oxazole ring is a key area of investigation. nih.gov The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the ring and its ability to engage in interactions such as hydrogen bonding or pi-stacking with biological targets. nih.gov While direct SAR studies on the 3-methyl position of 4-(1,2-oxazol-5-yl)butanoic acid are not extensively detailed in available literature, principles from analogous compounds suggest that this group likely influences the compound's binding affinity and metabolic stability.

Role of the Butanoic Acid Moiety in Molecular Recognition

The butanoic acid portion of the molecule is crucial for its pharmacokinetic properties and its ability to interact with biological targets. The carboxylic acid group is a key functional handle for molecular recognition.

Research Findings: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often anchoring a molecule to a specific site on a receptor or enzyme. Studies on 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives revealed that the free carboxylic acid structure exhibited the highest antinociceptive and anti-inflammatory activities. nih.gov When this group was converted to various amides, a significant decrease in activity was observed, highlighting the essential role of the terminal carboxylic acid for that specific biological effect. nih.gov

Butyric acid and its derivatives are recognized as biological response modifiers, capable of inducing a variety of cellular effects. nih.gov The four-carbon chain of the butanoic acid moiety provides a flexible spacer, allowing the terminal carboxylate to orient itself optimally within a binding pocket. The length and flexibility of this linker are often fine-tuned in drug design to achieve the desired potency and selectivity.

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action, as biological systems like enzymes and receptors are chiral. ijpsjournal.commhmedical.com

Research Findings: For the parent compound, 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid, there are no chiral centers in its core structure. Therefore, it does not exist as a pair of enantiomers.

However, stereochemistry becomes a critical consideration when designing more complex derivatives or analogs. It is well-established that different stereoisomers of a chiral compound can have significantly different biological activities, potencies, and metabolic fates. nih.govresearchgate.net For many classes of drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects. ijpsjournal.comnih.gov Therefore, should any modifications to the butanoic acid chain or the oxazole ring of the title compound introduce a chiral center, the stereoselective synthesis and evaluation of individual isomers would be an essential step in the drug development process to identify the most active and safest stereoisomer. nih.gov

Correlation between Computational Descriptors and Observed Biological Responses